SB 328437
Vue d'ensemble
Description
SB 328437 est un antagoniste non peptidique puissant et sélectif du récepteur 3 des chimiokines à motif C-C (CCR3). Ce composé a été largement étudié pour sa capacité à inhiber la liaison et l'activité de diverses chimiokines, telles que l'éotaxine, l'éotaxine-2 et la protéine chimiotactique monocytaire 4 (MCP-4). This compound a montré un potentiel significatif dans la modulation des réponses immunitaires et a été exploré pour ses applications thérapeutiques dans des affections telles que l'asthme et le cancer .
Applications De Recherche Scientifique
SB 328437 has been extensively studied for its applications in various fields:
Chemistry: Used as a tool compound to study CCR3-mediated signaling pathways.
Biology: Investigated for its role in modulating immune responses, particularly in eosinophil migration and activation.
Medicine: Explored for its potential therapeutic applications in treating asthma, allergic reactions, and certain types of cancer, such as gastric cancer. .
Industry: Utilized in the development of new therapeutic agents targeting CCR3 and related pathways
Mécanisme D'action
Target of Action
SB 328437 is a highly potent and selective antagonist for the C-C motif chemokine receptor 3 (CCR3) . CCR3 is a G-protein coupled receptor that plays a crucial role in chemotaxis, the directed movement of cells in response to chemical signals . It is expressed at significantly higher levels in 5-fluorouracil (5-FU) resistant gastric cancer cells .
Mode of Action
This compound binds to the allosteric site of CCR3 , inducing a conformational change in the extracellular loop 2 region (ECL2) and hindering ligand recognition . This binding effectively blocks the mobilization of calcium ions (Ca2+) induced by eotaxin, eotaxin-2, and MCP-4 .
Biochemical Pathways
The inhibition of Ca2+ mobilization by this compound affects the downstream signaling pathways of CCR3. This results in the inhibition of eosinophil chemotaxis, a process that is mediated by eotaxin, eotaxin-2, and MCP-4 .
Pharmacokinetics
It is known that this compound is a competitive inhibitor of specific chemokine binding to human eosinophils .
Result of Action
The action of this compound leads to a significant decrease in cell viability, particularly at higher concentrations of 5-FU . When combined with 5-FU, the relative mRNA expression levels of CCR3 and thymidylate synthase (TS), a molecular marker for 5-FU resistance, decrease significantly .
Action Environment
The action of this compound is influenced by the tumor microenvironment. Factors such as the overexpression of CCR3 in 5-FU resistant gastric cancer cells can contribute to chemoresistance
Analyse Biochimique
Biochemical Properties
SB 328437 is a highly potent and selective CCR3 antagonist with an IC50 value of 4 nM . It shows more than 2500-fold selectivity over CCR7, CXCR1, CXCR2, C4aR, and LTD4 receptors . It inhibits Ca2+ mobilization induced by eotaxin, eotaxin-2, and MCP-4 .
Cellular Effects
In the context of gastric cancer cells, this compound has been shown to sensitize 5-fluorouracil-resistant cells . The compound decreases cell viability, particularly at higher concentrations of 5-FU .
Molecular Mechanism
This compound binds to the allosteric site of CCR3, inducing a conformational change in the extracellular loop 2 region and hindering ligand recognition . This interaction contributes to the compound’s antagonistic effect on CCR3 .
Temporal Effects in Laboratory Settings
Its effects on cell viability and gene expression have been observed in studies involving 5-fluorouracil-resistant gastric cancer cells .
Dosage Effects in Animal Models
In rat models of hemorrhagic shock, this compound has been shown to reduce fluid requirements in a dose-dependent manner .
Subcellular Localization
Its binding to the allosteric site of CCR3 suggests that it may localize to areas of the cell where this receptor is present .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
SB 328437 peut être synthétisé par un processus en plusieurs étapes impliquant les étapes clés suivantes :
Formation de la structure de base : La synthèse commence par la préparation de la structure de base, qui implique la réaction de l'acide 1-naphtalènecarboxylique avec la 4-nitroaniline pour former la N-(1-naphtalènecarbonyl)-4-nitroaniline.
Estérification : La structure de base est ensuite estérifiée en utilisant du méthanol et un catalyseur approprié pour donner le dérivé méthylester.
Purification : Le produit final est purifié en utilisant des techniques telles que la recristallisation ou la chromatographie pour obtenir une pureté élevée.
Méthodes de production industrielle
Dans un contexte industriel, la production de this compound implique la mise à l'échelle de la voie de synthèse avec des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus comprend généralement :
Estérification à grande échelle : Utilisation de méthanol et de catalyseurs de qualité industrielle pour obtenir une estérification efficace.
Purification : Utilisation de techniques de chromatographie ou de cristallisation à grande échelle pour purifier le composé.
Analyse Des Réactions Chimiques
Types de réactions
SB 328437 subit diverses réactions chimiques, notamment :
Oxydation : Le groupe nitro dans this compound peut être réduit en groupe amino dans des conditions appropriées.
Substitution : Le groupe ester peut subir des réactions de substitution nucléophile pour former différents dérivés.
Réactifs et conditions courants
Oxydation : Les réactifs courants comprennent l'hydrogène gazeux et un catalyseur au palladium pour la réduction du groupe nitro.
Substitution : Des nucléophiles tels que les amines ou les alcools peuvent être utilisés pour substituer le groupe ester en conditions basiques.
Principaux produits
Réduction : La réduction du groupe nitro donne la N-(1-naphtalènecarbonyl)-4-aminophényl méthylester.
Substitution : La substitution nucléophile du groupe ester peut donner divers dérivés amides ou esters
Applications de la recherche scientifique
This compound a été largement étudié pour ses applications dans divers domaines :
Chimie : Utilisé comme composé d'outil pour étudier les voies de signalisation médiées par le CCR3.
Biologie : Investigated for its role in modulating immune responses, particularly in eosinophil migration and activation.
Médecine : Exploré pour ses applications thérapeutiques potentielles dans le traitement de l'asthme, des réactions allergiques et de certains types de cancer, comme le cancer gastrique. .
Industrie : Utilisé dans le développement de nouveaux agents thérapeutiques ciblant le CCR3 et les voies associées
Mécanisme d'action
This compound exerce ses effets en se liant au site allostérique du récepteur CCR3, inhibant ainsi la liaison des chimiokines endogènes telles que l'éotaxine, l'éotaxine-2 et la MCP-4. Cette inhibition empêche l'activation des voies de signalisation en aval qui conduisent à la migration et à l'activation des éosinophiles. La forte affinité et la sélectivité du composé pour le CCR3 en font un outil précieux pour étudier le rôle du récepteur dans divers processus physiologiques et pathologiques .
Comparaison Avec Des Composés Similaires
Composés similaires
SB 297006 : Un autre antagoniste puissant et sélectif du CCR3 avec des propriétés de liaison similaires.
GW 766994 : Un antagoniste du CCR3 avec une structure chimique différente mais une activité biologique similaire.
Unicité de SB 328437
This compound est unique en raison de sa forte sélectivité et de sa puissance pour le CCR3, avec une valeur de CI50 de 4,5 nM. Cela en fait l'un des antagonistes du CCR3 les plus efficaces disponibles, fournissant un outil précieux pour la recherche et les applications thérapeutiques potentielles .
Propriétés
IUPAC Name |
methyl (2S)-2-(naphthalene-1-carbonylamino)-3-(4-nitrophenyl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5/c1-28-21(25)19(13-14-9-11-16(12-10-14)23(26)27)22-20(24)18-8-4-6-15-5-2-3-7-17(15)18/h2-12,19H,13H2,1H3,(H,22,24)/t19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFGCGRAIBLAFY-IBGZPJMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30440571 | |
Record name | SB 328437 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30440571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
247580-43-4 | |
Record name | SB 328437 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30440571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 247580-43-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is SB 328437 and what is its mechanism of action?
A1: this compound, also known as methyl (2S)-2-(naphthalene-2-carbonylamino)-3-(4-nitrophenyl)propanoate, is a potent and selective antagonist of the C-C chemokine receptor type 3 (CCR3) [, ]. CCR3 is primarily expressed on eosinophils, basophils, and Th2 cells and plays a crucial role in allergic inflammation by mediating the chemotaxis of these cells towards chemokines like eotaxins (CCL11, CCL24, CCL26), RANTES (CCL5), and MCP-3 (CCL7) [, ]. This compound binds competitively to the allosteric site of CCR3, inducing a conformational change that hinders ligand recognition and blocks downstream signaling, ultimately inhibiting cell migration [, ].
Q2: What is the significance of CCR3 in diseases like asthma and what makes this compound a potential therapeutic target?
A2: CCR3 and its ligands are highly expressed in the airways of asthmatic patients and are implicated in the pathogenesis of asthma and other allergic diseases by driving eosinophil recruitment and activation [, ]. Studies have shown that pharmacological inhibition of CCR3 using antagonists like this compound can effectively reduce eosinophil infiltration into the lungs, alleviate airway inflammation, and improve lung function in animal models of asthma [, ]. These findings highlight the therapeutic potential of this compound in managing asthma and other eosinophil-mediated inflammatory diseases.
Q3: Besides asthma, what other therapeutic applications are being investigated for this compound?
A3: Research suggests that this compound might have therapeutic potential beyond asthma. For instance, studies have demonstrated that this compound can inhibit alkali-induced corneal neovascularization by reducing the expression of chemokines like MCP-1 and MCP-3, and consequently, the infiltration of macrophages []. Furthermore, this compound has been shown to reduce light-induced death of photoreceptor cells in vitro, suggesting a potential application in treating dry age-related macular degeneration []. It also shows promise in addressing gastric cancer by sensitizing drug-resistant cells to 5-fluorouracil [].
Q4: How does this compound affect eosinophil migration induced by estradiol in the uterus?
A4: Studies using ovariectomized mice models have demonstrated that this compound can significantly reduce estradiol-induced eosinophil migration to the uterus [, ]. This effect is likely mediated by blocking the CCR3 receptor, which is involved in the chemotaxis of eosinophils towards chemokines secreted in the uterine environment in response to estradiol. This finding suggests a potential role of this compound in modulating eosinophil activity in the female reproductive tract.
Q5: What are the limitations of using this compound in targeting eosinophil migration in humans?
A5: While promising in preclinical studies, the efficacy of this compound in completely blocking eosinophil migration in humans is limited. Research has indicated that although this compound effectively inhibits eosinophil migration induced by certain chemokines like CCL11 and CCL24, it fails to completely block the migration triggered by CCL26, particularly in asthmatic patients []. This suggests that CCL26 may utilize alternative signaling pathways independent of CCR3 to recruit eosinophils, highlighting the need for further investigations into the complex mechanisms of eosinophil migration in human diseases.
Q6: Are there any known Structure-Activity Relationships (SAR) for this compound and its analogs?
A6: While the provided abstracts don't delve into specific SAR studies for this compound, the development of this compound involved chemical optimization of an initial lead molecule, SK&F 45523, through a high-throughput screening process []. This suggests that modifications in the chemical structure of this compound could impact its potency, selectivity, and overall pharmacological profile. Further research exploring the SAR of this compound and its analogs would be crucial for designing more potent and selective CCR3 antagonists with improved therapeutic potential.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.